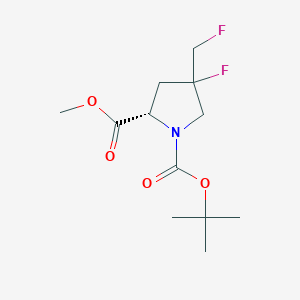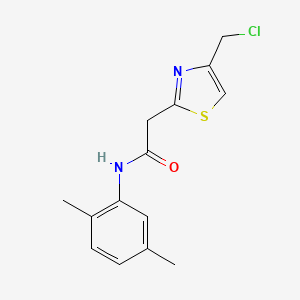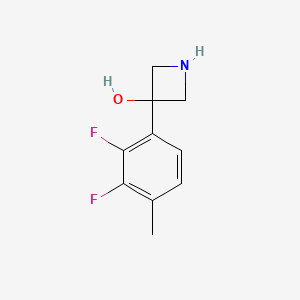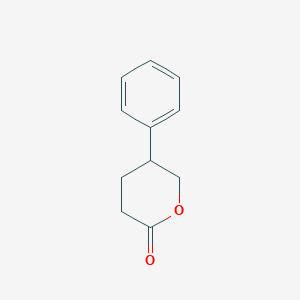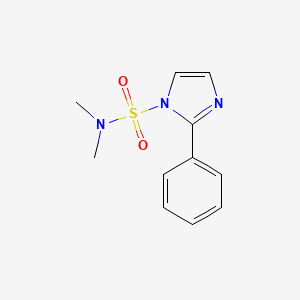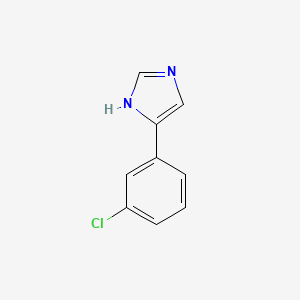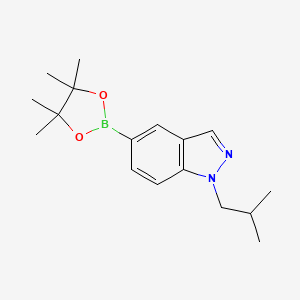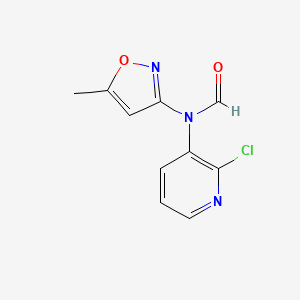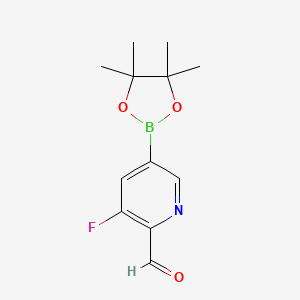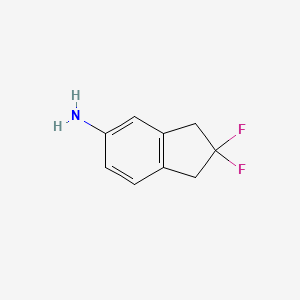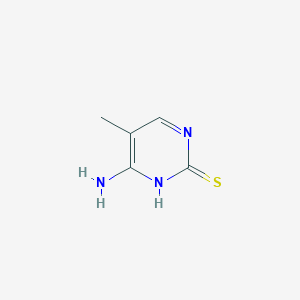
5-Methyl-2-thiocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-thiocytosine is a derivative of cytosine, a pyrimidine base found in DNA and RNA This compound is characterized by the substitution of a sulfur atom at the 2-position and a methyl group at the 5-position of the cytosine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiocytosine typically involves the modification of cytosine or its derivatives. One common method is the reaction of 5-methylcytosine with sulfur-containing reagents. For example, 5-methylcytosine can be treated with hydrogen sulfide in the presence of a base to introduce the sulfur atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-thiocytosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-thiocytosine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-2-thiocytosine involves its incorporation into DNA or RNA, where it can affect gene expression and epigenetic regulation. The sulfur atom at the 2-position and the methyl group at the 5-position can influence the compound’s interaction with DNA methyltransferases and other enzymes involved in DNA methylation and demethylation processes . This can lead to changes in gene expression and potentially therapeutic effects in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
2-Thiocytidine: A thionucleoside that occurs in transfer RNAs and has applications in drug research and nanotechnology.
Uniqueness
5-Methyl-2-thiocytosine is unique due to the presence of both a methyl group and a sulfur atom, which confer distinct chemical properties and biological activities. This dual modification allows it to participate in a wider range of chemical reactions and potentially exert more diverse biological effects compared to its analogs .
Propriétés
Numéro CAS |
7390-56-9 |
|---|---|
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.20 g/mol |
Nom IUPAC |
6-amino-5-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
Clé InChI |
AMWMJLDWNRVVIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=S)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
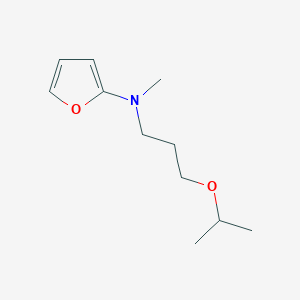
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
